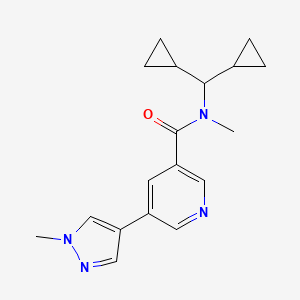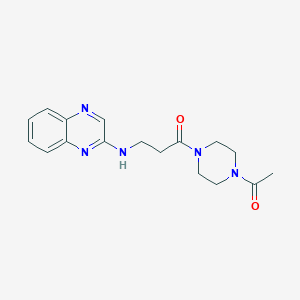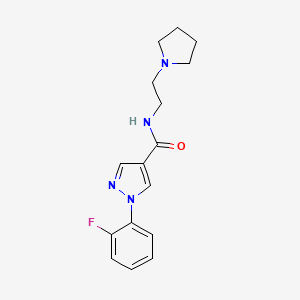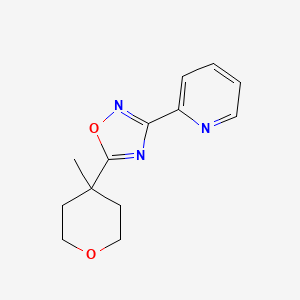
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. DPA-714 has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions.
Mécanisme D'action
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide binds selectively to the TSPO, which is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the TSPO and affect downstream signaling pathways.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating the immune response. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in scientific research is its selectivity for the TSPO, which allows researchers to investigate the role of this protein in various diseases and conditions. However, one limitation of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is its relatively low affinity for the TSPO, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many future directions for research involving N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and the TSPO. Some possible areas of investigation include the role of TSPO in neurodegenerative diseases, the development of more selective ligands for the TSPO, and the use of TSPO ligands as diagnostic tools for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and its effects on downstream signaling pathways.
Méthodes De Synthèse
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1-methyl-4-(4-methylphenyl)-1H-pyrazole in the presence of a base to form the corresponding pyrazole-carboxylic acid. This acid can then be converted to the corresponding acid chloride and reacted with N-methyl-N-(dicyclopropylmethyl)amine to form N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions. TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
Propriétés
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-21-11-16(10-20-21)14-7-15(9-19-8-14)18(23)22(2)17(12-3-4-12)13-5-6-13/h7-13,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULIRSQPXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
